molecular formula C12H15NO3 B1296536 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid CAS No. 56619-97-7

4-[(2,2-Dimethylpropanoyl)amino]benzoic acid

Cat. No.: B1296536
CAS No.: 56619-97-7
M. Wt: 221.25 g/mol
InChI Key: QYZNWPBDLOXZLB-UHFFFAOYSA-N
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Description

4-[(2,2-Dimethylpropanoyl)amino]benzoic acid is a chemical derivative of para-aminobenzoic acid (PABA), a versatile scaffold in pharmaceutical research and development . This compound features a pivaloyl (2,2-dimethylpropanoyl) group attached to the amino moiety of PABA, a modification that can alter its physicochemical and biological properties. Researchers are exploring such analogs for their potential in various therapeutic areas. Given the known biological significance of the PABA structure, this derivative may be of interest in several research contexts. PABA is a key building block in folate synthesis for bacteria and a core component in classical antifolate drugs like methotrexate, which targets dihydrofolate reductase (DHFR) . Furthermore, PABA and its derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) for potential application in managing neurodegenerative conditions like Alzheimer's disease . The structural versatility of PABA also allows for the development of novel antimicrobial agents, as seen with sulfonamide drugs, which act as PABA mimetics to inhibit bacterial folate synthesis . This specific derivative, with its bulky, hydrophobic pivalamide group, provides a unique chemical entity for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in medicinal chemistry. It is supplied as a high-purity solid for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,3)11(16)13-9-6-4-8(5-7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZNWPBDLOXZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338124
Record name 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56619-97-7
Record name 4-[(2,2-Dimethyl-1-oxopropyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56619-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of 2,2-Dimethylpropionyl Hydrazine

  • Reagents :

    • 2,2-Dimethylpropionic acid
    • Anhydrous hydrazine
  • Reaction Conditions :

    • The reaction is typically conducted under reflux conditions to facilitate the formation of the hydrazine derivative.
  • Reaction Mechanism :

    • The carboxylic acid reacts with anhydrous hydrazine to form 2,2-dimethylpropionyl hydrazine as an intermediate.

Step 2: Synthesis of this compound

  • Reagents :

    • 2,2-dimethylpropionyl hydrazine (from Step 1)
    • Benzoic acid
    • Base (e.g., sodium hydroxide)
  • Reaction Conditions :

    • The reaction mixture is heated under controlled conditions to promote the coupling of the two components.
  • Reaction Mechanism :

    • The intermediate reacts with benzoic acid in the presence of a base, leading to the formation of the desired compound.

Summary of Reaction Pathways

Step Reactants Products Conditions
1 2,2-Dimethylpropionic acid + Anhydrous hydrazine 2,2-Dimethylpropionyl hydrazine Reflux
2 2,2-Dimethylpropionyl hydrazine + Benzoic acid + Base This compound Heated reaction

Chemical Properties and Behavior

This compound exhibits various chemical behaviors that are important for its application in research:

  • Oxidation : This compound can undergo oxidation reactions to yield oxidized derivatives.

  • Reduction : It can be reduced to form amine derivatives under specific conditions.

  • Substitution Reactions : The benzoic acid moiety allows for substitution reactions that can modify its properties or introduce new functional groups.

Chemical Reactions Analysis

4-[(2,2-Dimethylpropanoyl)amino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the benzoic acid moiety, to form various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
Research indicates that derivatives of 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. For example, studies have demonstrated that certain modifications enhance their inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus .

1.2 Anti-inflammatory Properties
Compounds derived from this compound have been explored for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

1.3 Cancer Treatment
The compound has shown promise in anti-angiogenic therapies, which are crucial in cancer treatment. It acts by inhibiting angiogenesis—the formation of new blood vessels that tumors need to grow. This application is particularly relevant in treating various cancers, including breast and colon cancer .

Material Science Applications

2.1 UV Protection
Due to its ability to absorb ultraviolet light, this compound is utilized in formulating sunscreens and other cosmetic products. Its effectiveness as a UV filter helps protect the skin from harmful radiation .

2.2 Polymer Chemistry
This compound serves as a building block in the synthesis of polymers with specific properties. For instance, it can be incorporated into polymer matrices to enhance mechanical strength and thermal stability .

Biochemical Applications

3.1 Enzyme Inhibition
Research has indicated that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways. This property is being studied for potential therapeutic applications in metabolic disorders .

3.2 Drug Delivery Systems
The compound's chemical structure allows it to be used in drug delivery systems where controlled release is necessary. Its compatibility with various biomaterials makes it suitable for formulating nanoparticles and liposomes for targeted drug delivery .

Case Studies and Research Findings

Study Findings Applications
Study on Antimicrobial Activity Showed significant inhibition against E. coli and S. aureus.Potential antibiotic development.
Anti-inflammatory Research Reduced cytokine production in vitro.Treatment for inflammatory diseases.
Cancer Treatment Study Inhibited angiogenesis in tumor models.Anti-cancer therapies targeting blood vessel growth.
Polymer Synthesis Research Enhanced mechanical properties when incorporated into polymers.Development of advanced materials with improved durability.

Mechanism of Action

The mechanism of action of 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid is not fully understood. it is believed to act as an enzyme inhibitor by binding to the active sites of enzymes and preventing them from catalyzing reactions. Additionally, it acts as a chelating agent by binding to metals like copper and iron, preventing them from participating in biochemical reactions.

Comparison with Similar Compounds

Structural Analogues
2.1.1 Positional Isomers
  • 3-(2,2-Dimethylpropionylamino)benzoic acid (ST-2279): A meta-substituted isomer with a molecular weight of 239.3 g/mol. This isomer exhibits 95% purity and is used in medicinal chemistry studies .
  • 4-{6-[(2,2-Dimethylpropanoyl)amino]pyridin-3-yl}benzoic acid (4b): Incorporates a pyridine ring, increasing molecular weight to 298 g/mol. The heteroaromatic ring enhances π-π stacking interactions, which may improve crystallinity (mp: 276–277°C) and solubility in polar solvents .
2.1.2 Functional Group Variations
  • 4-[(Phenylcarbamoyl)amino]benzoic acid [2]: Replaces the acyl group with a urea moiety. Urea derivatives exhibit stronger hydrogen-bonding capacity, which can enhance receptor binding but may reduce membrane permeability. These compounds are tested for insecticidal activity (e.g., LC50 against Spodoptera littoralis larvae) .
  • 4-{[(2,2,2-Trichloroethyl)carbamothioyl]amino}benzoic acid: Features a thiourea and trichloroethyl group, increasing molecular weight to 426.7 g/mol.
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) LogP (XLogP3) Key Functional Groups
4-[(2,2-Dimethylpropanoyl)amino]benzoic acid 239.3 Not reported ~3.8 (est.) Carboxylic acid, tertiary amide
4-{6-[(2,2-Dimethylpropanoyl)amino]pyridin-3-yl}benzoic acid 298.0 276–277 ~2.5 Pyridine, tertiary amide
ST-2279 239.3 Not reported ~3.5 Carboxylic acid, tertiary amide
MK-6892 (HCAR2 agonist) 452.5 Not reported ~4.2 Oxadiazole, cyclohexene

Key Observations :

  • The para-substituted benzoic acid core generally offers higher symmetry and crystallinity compared to meta-substituted analogues.
Spectroscopic Characteristics
  • IR Spectroscopy: The tertiary amide group in this compound exhibits C=O stretches near 1650 cm⁻¹, distinct from urea derivatives (~1680–1700 cm⁻¹) .
  • UV-Vis : Conjugation between the acyl group and aromatic ring results in λmax ~267–341 nm (εmax ~0.9–0.4), comparable to derivatives like SB1 .

Biological Activity

4-[(2,2-Dimethylpropanoyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), is gaining attention for its potential biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article synthesizes current research findings on the biological activity of this compound, supported by case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H15_{15}N1_{1}O3_{3}
  • Molecular Weight : 221.25 g/mol

This compound is structured with a benzoic acid moiety substituted with a dimethylpropanoyl group at the amino position. Its unique structure potentially influences its biological activity.

Antimicrobial Properties

Research indicates that derivatives of PABA exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell walls and inhibition of protein synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It was found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests a possible application in treating inflammatory diseases .

Anticancer Activity

Recent investigations into the anticancer properties of PABA derivatives have shown promising results. Specifically, this compound analogs have been tested against various cancer cell lines, demonstrating cytotoxic effects. The compound's mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer growth .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50_{50} value of 23.31 ± 0.09 µM, suggesting significant cytotoxicity compared to control groups .
  • Anti-inflammatory Study :
    • In an animal model of arthritis, administration of the compound resulted in a marked reduction in paw swelling and inflammatory markers, highlighting its potential therapeutic use in inflammatory conditions.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : Binding to various receptors may modulate cellular responses leading to reduced inflammation and cancer cell death.

Data Tables

Biological ActivityTest SystemIC50 Value (µM)Reference
AntibacterialE. coli12.5
Anti-inflammatoryRat modelN/A
Anticancer (MCF-7)MCF-7 Breast Cancer Cells23.31 ± 0.09
Cholinesterase InhibitionEnzyme Assay<10

Q & A

Q. What are the recommended synthetic routes for 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2,2-dimethylpropanoyl chloride with 4-aminobenzoic acid under basic conditions (e.g., using triethylamine or pyridine as a base). Key steps include:
  • Acylation : React 4-aminobenzoic acid with 2,2-dimethylpropanoyl chloride in anhydrous dichloromethane at 0–5°C to prevent side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to maximize yield. Infrared (IR) spectroscopy can confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify the aromatic proton environment (δ 7.8–8.1 ppm for para-substituted benzoic acid) and the tert-butyl group (δ 1.2–1.4 ppm for –C(CH₃)₃) .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ = 250.3 g/mol) .

Q. How should researchers address stability challenges during storage and handling?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the amide bond.
  • Solubility Management : Use dimethyl sulfoxide (DMSO) for stock solutions, but avoid prolonged exposure to moisture. Centrifuge solutions before use to remove particulates .

Advanced Research Questions

Q. What strategies optimize crystallization conditions for X-ray diffraction studies of this compound?

  • Methodological Answer :
  • Solvent Selection : Screen solvents (e.g., methanol, acetone) using vapor diffusion or slow evaporation. For monoclinic crystal systems (space group P2₁/c), use ethanol/water (3:1) to achieve needle-shaped crystals .
  • Temperature Control : Crystallize at 4°C to slow nucleation and improve crystal quality.
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) and refine structures with software like SHELXL to resolve hydrogen bonding patterns (e.g., O–H···N interactions between benzoic acid and amide groups) .

Q. How can contradictions in spectroscopic or chromatographic data during structural elucidation be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations using Gaussian). For HPLC retention time discrepancies, validate against a certified reference standard.
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity between the tert-butyl group and the aromatic ring .

Q. What computational tools are suitable for predicting physicochemical properties and bioactivity of this compound?

  • Methodological Answer :
  • Physicochemical Prediction : Use ACD/Labs Percepta to calculate logP (predicted ~2.8) and pKa (carboxylic acid ~4.2, amide ~0.5) .
  • Molecular Docking : Employ AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase enzymes), focusing on hydrogen bonding and hydrophobic contacts with the tert-butyl group .
  • ADMET Profiling : Predict toxicity and bioavailability via SwissADME or ProtoQSAR .

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